molecular formula C11H11N B3250104 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole CAS No. 20056-76-2

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B3250104
CAS No.: 20056-76-2
M. Wt: 157.21 g/mol
InChI Key: KFASFIUMEUPOOS-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring an isoindole core with a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the alkylation of isoindole derivatives. One common method is the N-alkylation of isoindole with propargyl bromide under basic conditions. This reaction can be carried out in solvents such as toluene or acetonitrile, often using phase-transfer catalysis to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, visible light, and sometimes photosensitizers.

    Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and bases like KOH.

    Substitution: Propargyl bromide, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formamides.

    Cyclocondensation: Benzimidazole-2-thiones.

    Substitution: Propargylated isoindole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to its isoindole core, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

2-prop-2-ynyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASFIUMEUPOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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